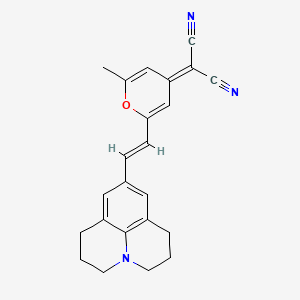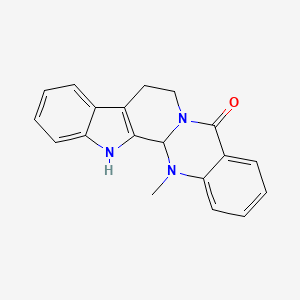
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with an Alloc (allyloxycarbonyl) protected amino group and an Fmoc (fluorenylmethyloxycarbonyl) protected carboxylic acid group. The stereochemistry of the compound is defined by the (2R,4S) configuration, which is crucial for its biological activity and synthetic applications.
Vorbereitungsmethoden
The synthesis of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.
Introduction of the Alloc Group: The amino group on the pyrrolidine ring is protected using Alloc chloride in the presence of a base, such as triethylamine, to form the Alloc-amino derivative.
Introduction of the Fmoc Group: The carboxylic acid group is protected using Fmoc chloride in the presence of a base, such as sodium bicarbonate, to form the Fmoc-protected derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Chemischer Reaktionen
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Alloc and Fmoc protecting groups can be removed under specific conditions. Alloc deprotection typically involves the use of palladium catalysts, while Fmoc deprotection is achieved using a base, such as piperidine.
Substitution Reactions:
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents, such as EDCI or DCC, to form amide bonds with amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Alloc group yields the free amine, while coupling reactions yield amide derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics, where its chiral center and protecting groups facilitate the formation of specific peptide sequences.
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical assays and diagnostic applications.
Wirkmechanismus
The mechanism of action of (2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid is primarily related to its role as a synthetic intermediate. The compound itself does not have a direct biological target but is used to introduce specific functional groups or chiral centers into larger molecules. The molecular targets and pathways involved depend on the final compounds synthesized using this intermediate.
Vergleich Mit ähnlichen Verbindungen
(2R,4S)-4-Alloc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
(2R,4S)-4-Boc-amino-1-Fmoc-Pyrrolidine-2-carboxylic acid: This compound has a Boc (tert-butoxycarbonyl) protecting group instead of an Alloc group, which affects its reactivity and deprotection conditions.
(2R,4S)-4-Alloc-amino-1-Boc-Pyrrolidine-2-carboxylic acid: This compound has a Boc protecting group on the carboxylic acid instead of an Fmoc group, which also affects its reactivity and deprotection conditions.
The uniqueness of this compound lies in its specific combination of protecting groups and chiral centers, which make it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-YCRPNKLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704273 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549534-58-9 | |
| Record name | (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)




![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)







